![molecular formula C12H12N2O2 B1646135 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 10199-56-1](/img/structure/B1646135.png)
1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, commonly referred to as EPPCA, is a carboxylic acid derivative of pyrazole. It is a colorless, odorless, and crystalline solid. EPPCA is used in numerous scientific research applications, including protein and enzyme inhibition, signal transduction, and biocatalysis. EPPCA has been studied extensively in order to understand its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
- Researchers have investigated the antibacterial potential of this compound. It may inhibit bacterial growth by interfering with essential cellular processes .
- 1-Ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits anti-inflammatory effects. It could modulate inflammatory pathways, making it relevant for conditions like arthritis and autoimmune diseases .
- Preliminary evidence suggests that this compound possesses anti-cancer potential. It might inhibit tumor growth or metastasis .
- Researchers have explored its role as an anticonvulsant. It could potentially modulate neuronal excitability and prevent seizures .
Antibacterial Activity
Anti-Inflammatory Properties
Anti-Cancer Research
Anticonvulsant Activity
properties
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-11(12(15)16)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFOSEQQADVGLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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